molecular formula C38H30F2N4O7 B3026486 ZnAF-2F DA CAS No. 443302-10-1

ZnAF-2F DA

Cat. No. B3026486
CAS RN: 443302-10-1
M. Wt: 692.7 g/mol
InChI Key: WACIJZVSTOSGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZnAF-2F DA is an intracellular Zn2+ probe . It is a cell-permeable diacetyl derivative of ZnAF-2F . It is used to measure changes in intracellular Zn2+ in cultured cells and hippocampal slices .


Synthesis Analysis

ZnAF-2F DA is synthesized as a diacetyl derivative of ZnAF-2F . It can permeate through the cell membrane and is hydrolyzed by esterase in the cytosol to yield ZnAF-2F .


Molecular Structure Analysis

The molecular formula of ZnAF-2F DA is C38H30F2N4O7 . The molecular weight is 692.7 g/mol .


Chemical Reactions Analysis

ZnAF-2F DA can permeate through the cell membrane and is hydrolyzed by esterase in the cytosol to yield ZnAF-2F .


Physical And Chemical Properties Analysis

ZnAF-2F DA has a molecular weight of 692.7 g/mol . It is a solid substance .

Scientific Research Applications

Zinc Ion Sensing and Imaging

ZnAF-2F DA is primarily employed as a fluorescent probe for detecting and quantifying zinc ions (Zn²⁺) within biological systems. Its high sensitivity and nanomolar dissociation constants (Kᵈ) make it ideal for monitoring intracellular Zn²⁺ levels. Researchers use ZnAF-2F DA to visualize Zn²⁺ dynamics in living cells, tissues, and even brain slices .

Intracellular Zn²⁺ Chelation Studies

ZnAF-2F DA also serves as a tool for investigating Zn²⁺ chelation strategies. Researchers can explore how various ligands interact with Zn²⁺, potentially influencing cellular processes. By studying ZnAF-2F DA behavior in the presence of chelators, scientists gain insights into Zn²⁺ coordination chemistry.

Improvement and Biological Applications of Fluorescent Probes for Zinc, ZnAFs

Mechanism of Action

Target of Action

The primary target of ZnAF-2F DA is the zinc ion (Zn2+) . Zinc is the second most abundant transition metal in the body and plays essential roles as a catalytic, structural, and regulatory ion . It is involved in various biological processes such as homeostasis, immune responses, oxidative stress, apoptosis, and aging .

Mode of Action

ZnAF-2F DA is a cell-permeable diacetyl derivative of ZnAF-2F . It is a fluorescent reagent with a strong affinity to zinc ions, making it suitable for the detection of low concentrations of zinc ions . The compound interacts with its target (Zn2+) by binding to it, which can be specifically detected due to the strong affinity of ZnAF-2F DA to zinc ions (dissociation constant: 2.7nM) .

Biochemical Pathways

Zinc ions are involved in numerous biochemical pathways. They play a crucial role in homeostasis, immune responses, oxidative stress, apoptosis, and aging . Zinc has also been proposed to function as a conventional neurotransmitter for the presynaptic neuron and as a transmembrane signal to traverse the postsynaptic neuron .

Pharmacokinetics

ZnAF-2F DA is a cell-permeable compound . It is hydrolyzed by esterase in the cytosol to yield the metabolite ZnAF-2F, which is retained within the cell . This property allows the compound to measure changes in intracellular Zn2+ in cultured cells and hippocampal slices .

Result of Action

The interaction of ZnAF-2F DA with zinc ions results in the detection of low concentrations of zinc ions . This is due to the strong affinity of ZnAF-2F DA to zinc ions, which allows the specific detection of the sample zinc ion . The low background fluorescence of ZnAF-2F DA supersensitizes the visualization for in vivo sample zinc ion .

Action Environment

The action of ZnAF-2F DA is influenced by various environmental factors. For instance, the fluorescence of ZnAF-2F DA can be affected by substances like BSA, phenol red, and amines, and thus must be used with caution . Furthermore, the compound should be protected from light and kept under inert gas . After opening, aliquots should be prepared and stored at -20°C .

Safety and Hazards

ZnAF-2F DA should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

[6'-acetyloxy-6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-15-24(9-10-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACIJZVSTOSGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30F2N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ZnAF-2F DA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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